钆(3+);三氢氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadolinium hydroxide, Gd(OH)3, is a compound of gadolinium, a rare earth metal, which forms crystalline pure-phase nanorods with significant potential in various applications. The synthesis of Gd(OH)3 involves a hydrothermal process using surfactants such as hexamethylenetetramine or polyvinylpyrrolidone, resulting in nanorods with diameters of approximately 100–200 nm and lengths of 200–500 nm . Additionally, gadolinium hydroxide can be synthesized in the presence of organic modifiers like 3,4-dihydroxy hydrocinnamic acid (DHCA), which acts as an inter-linker to form cluster-like structures through coordination bonds .

Synthesis Analysis

The synthesis of Gd(OH)3 nanorods and nanoclusters is achieved through hydrothermal processes. In one approach, surfactant micelle solutions are used to control the morphology and size of the nanorods . Another method involves the use of DHCA under subcritical water conditions to produce well-shaped Gd(OH)3 clusters composed of many nanorods in a parallel orientation . These methods highlight the importance of synthesis conditions in determining the final structure and properties of the gadolinium hydroxide materials.

Molecular Structure Analysis

The molecular structure of gadolinium chelates, such as Gadobutrol, reveals that the Gd(III) ion is nine-coordinated, with the ligand providing eight coordination sites and the ninth being a carboxylate oxygen from a neighboring molecule . This intricate coordination environment is crucial for the stability and functionality of gadolinium-based contrast agents used in magnetic resonance imaging (MRI).

Chemical Reactions Analysis

Gadolinium hydroxide can undergo various chemical reactions, including sintering to form gadolinium oxide (Gd2O3) nanorods . The coordination chemistry of gadolinium is also exploited in the synthesis of MRI contrast agents, where ligands are designed to form stable and kinetically inert chelates with the Gd(III) ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of gadolinium hydroxide and its derivatives are characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), ultraviolet spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and SQUID magnetometry . These materials exhibit room-temperature photoluminescence, which is studied using photoluminescence spectra . The relaxivity properties of gadolinium complexes are of particular interest for MRI applications, as they determine the efficiency of the contrast agents . The thermal behavior of gadolinium compounds, such as gadolinium dicyanamide dihydrate, is studied using DSC analysis, revealing the loss of crystal water at specific temperatures and the formation of anhydrous structures .

科学研究应用

环境影响和污染

钆,特别是钆基造影剂 (GBCA) 形式,由于其持久性和潜在的生态风险,引起了对水生环境的担忧。研究发现钆存在于地表水、沉积物和生物体中,突出了对其环境归宿、生态毒理学数据以及对人类健康和水生野生动物的潜在影响进行进一步研究的必要性。GBCA 持续排放到生态系统中,主要通过废水处理厂,这强调了迫切需要新的水修复策略和全面的环境风险评估 (Rogowska 等,2018; Trapasso 等,2021).

医学影像增强

钆基化合物主要用作磁共振成像 (MRI) 中的造影剂,可增强诊断图像的质量。然而,它们的应用引起了对潜在健康风险的担忧,包括肾功能衰竭患者的肾源性全身性纤维化 (NSF)。尽管存在这些风险,但仍继续研究更安全的钆基造影剂和替代材料,如超顺磁性氧化铁纳米颗粒 (SPION),以提高诊断准确性,同时最大程度地减少不良反应 (Idee 等,2006; Fathi 等,2016).

纳米技术和工程应用

钆及其合金在纳米技术和工程中的探索揭示了有希望的应用,包括钆在核安全中充当中子吸收剂的潜力,以及在开发用于各种技术应用的高级材料中的应用。研究重点是利用钆及其化合物的独特性能,以增强在关键领域中使用的材料的性能和安全性 (Degtyarev 等,2022).

安全和危害

The U.S. Food and Drug Administration (FDA) has issued warnings that gadolinium-based contrast agents (GBCAs) are retained in the body, including the brain, for months to years after receiving these drugs . Gadolinium retention has not been directly linked to adverse health effects in patients with normal kidney function .

未来方向

Gadolinium-based contrast agents (GBCAs) have transformed magnetic resonance imaging (MRI) by facilitating the use of contrast-enhanced MRI to allow vital clinical diagnosis in a plethora of diseases that would otherwise remain undetected . Although over 500 million doses have been administered worldwide, scientific research has documented the retention of gadolinium in tissues, long after exposure . This has led to a focus on potential toxicities associated with multiple GBCA administration .

属性

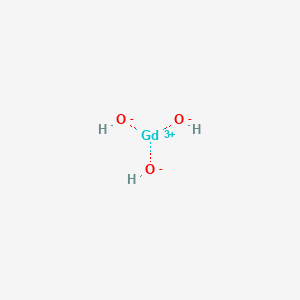

IUPAC Name |

gadolinium(3+);trihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCLBMDYDXDUJO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium(3+);trihydroxide | |

CAS RN |

16469-18-4 |

Source

|

| Record name | Gadolinium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)